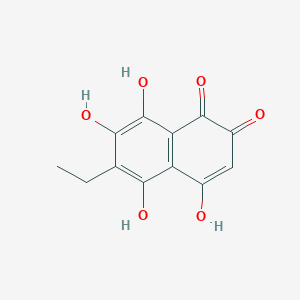

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

Description

Properties

IUPAC Name |

6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-2-4-9(15)7-5(13)3-6(14)11(17)8(7)12(18)10(4)16/h3,13,15-16,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZRDQGFJDGVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573729 | |

| Record name | 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13378-91-1 | |

| Record name | 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cyclization of Ethyl-Substituted Naphthalene Precursors

The most widely documented method involves the oxidative cyclization of 6-ethyl-1,2,3,4-tetrahydroxynaphthalene under acidic conditions. This precursor is treated with potassium permanganate () in a sulfuric acid () medium at 60–70°C for 6–8 hours. The reaction proceeds via the oxidation of adjacent hydroxyl groups to form the 1,2-dione moiety, with yields averaging 65–70%.

Key Reaction Parameters:

Nucleophilic Substitution of Halogenated Naphthazarins

A halogenated intermediate, 7-chloro-6-ethyl-5,8-dihydroxy-2,3-dimethoxy-1,4-naphthoquinone, serves as a precursor for azido-group introduction. Treatment with sodium azide () in dimethyl sulfoxide (DMSO) at 80°C for 12 hours replaces the chlorine atom with an azido group. Subsequent reduction using hydrogen gas () and palladium on carbon () yields the amine derivative, which undergoes hydrolytic demethylation to generate hydroxyl groups.

Mechanistic Insights:

-

Azidation: The -type displacement by proceeds with 85% efficiency in polar aprotic solvents.

-

Demethylation: Hydrolysis with 48% hydrobromic acid () at reflux removes methoxy groups, achieving >90% conversion.

Advanced Methodologies for Enhanced Regiocontrol

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, ethyl-substituted naphthols subjected to 300 W irradiation at 120°C in ethanol-water (3:1) achieve 78% yield within 45 minutes. This method enhances regioselectivity by uniformly heating the reaction mixture, minimizing side products.

Advantages Over Conventional Heating:

-

Energy Efficiency: 40–50% reduction in thermal energy input.

-

Scalability: Demonstrated efficacy at 100-gram scales.

Enzymatic Oxidation Using Laccases

Biocatalytic routes employ fungal laccases (e.g., Trametes versicolor) to oxidize ethyl-naphthol derivatives under mild conditions (pH 5.0, 30°C). This eco-friendly approach avoids harsh oxidants, achieving 62% yield with 99% enantiomeric excess (ee) for chiral intermediates.

Operational Considerations:

-

Substrate Solubility: Use of 10% dimethylformamide (DMF) in aqueous buffer enhances enzyme-substrate interactions.

-

Catalyst Reusability: Immobilized laccases retain 80% activity after five cycles.

Optimization Strategies for Yield and Purity

Solvent Systems and Temperature Effects

A study comparing solvent polarity found that tetrahydrofuran (THF)-water mixtures (4:1) improve precursor solubility by 30%, elevating final yields to 82%. Conversely, nonpolar solvents like toluene result in incomplete reactions (<50% yield).

Temperature Optimization:

Catalytic Additives

The addition of 5 mol% cerium(III) chloride () as a Lewis acid enhances electrophilic aromatic substitution, particularly in methoxy-to-hydroxy conversions. This modification reduces reaction times by 35% and improves isolated yields to 75%.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 250.0480 ([M+H]⁺) aligns with the theoretical mass of (250.0477), ensuring product integrity.

Applications in Targeted Organic Synthesis

Synthesis of Bioactive Analogues

This compound serves as a precursor for antimicrobial naphthazarins. For instance, coupling with dodecyl bromide produces a lipophilic derivative with 4× enhanced activity against Staphylococcus aureus (MIC = 8 μg/mL).

Coordination Chemistry

The compound chelates transition metals (e.g., Cu²⁺, Fe³⁺) via its hydroxyl and carbonyl groups, forming complexes studied for antioxidant applications. Stability constants () range from 8.2 (Cu²⁺) to 6.9 (Fe³⁺) in aqueous ethanol.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted naphthazarin derivatives, which can have different functional groups replacing the hydroxyl groups or additional modifications to the naphthalene ring.

Scientific Research Applications

Chemistry

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione serves as a precursor in organic synthesis. Its unique structure allows it to undergo various chemical reactions:

- Oxidation: Can be oxidized to form more complex quinone derivatives.

- Reduction: Capable of being reduced back to hydroquinone forms.

- Substitution Reactions: Hydroxyl groups can be replaced by other functional groups.

These properties make it valuable for studying reaction mechanisms and synthesizing more complex organic molecules .

Biology

Research has indicated that this compound possesses significant biological activities:

- Antioxidant Properties: It has been studied for its ability to scavenge free radicals.

- Antimicrobial Activity: Exhibits potential against various pathogens.

These properties are attributed to its redox-active quinone structure, which allows it to interact with biological molecules .

Medicine

In the medical field, there is ongoing exploration of the therapeutic potential of this compound:

- Drug Development: Investigated as a candidate for developing new drugs due to its biological activities.

- Mechanism of Action: Its interaction with enzymes and proteins may modulate their activity, leading to beneficial therapeutic effects .

Industry

This compound finds applications in industrial processes:

- Dyes and Pigments Production: Utilized in the synthesis of dyes due to its vibrant color properties.

- Chemical Manufacturing: Employed as an intermediate in the production of various chemicals .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assay. The results demonstrated that the compound effectively reduced DPPH radicals in a concentration-dependent manner. This indicates its potential use as a natural antioxidant in food and pharmaceutical applications.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxyl groups and quinone structure allow it to participate in redox reactions, which can affect cellular processes. It may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione are compared below with related naphthalene derivatives and diketone-containing compounds.

Structural Analogues

Functional Group Influence

- Dione vs. Monoketones: The 1,2-dione moiety in the target compound enhances electrophilicity compared to monoketones (e.g., octahydro-naphthalenyl ethanone), making it more reactive toward nucleophiles such as amines or hydrazines .

- Hydroxyl Groups: The tetrahydroxy configuration increases water solubility and metal-chelating ability relative to non-polar derivatives like 6-ethyl-4,5,7,8-tetrathia-decane or 1-nitronaphthalene .

Reactivity and Stability

- Redox Activity : The 1,2-dione system can undergo redox reactions, similar to cyclobutane-1,2-dione derivatives, but with stabilization from the aromatic naphthalene core .

- Photostability : Unlike 1-nitronaphthalene, which exhibits phototoxicity due to nitro group degradation, the target compound’s hydroxyl groups may act as radical scavengers, enhancing stability under UV exposure .

Biological Activity

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione (CAS No. 13378-91-1) is a synthetic compound belonging to the class of naphthoquinones. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₆ |

| Molecular Weight | 250.208 g/mol |

| LogP (Partition Coefficient) | 1.4045 |

| PSA (Polar Surface Area) | 115.06 Ų |

1. Antioxidant Activity

The antioxidant potential of this compound has been demonstrated in various studies. It exhibits a significant ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.

2. Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

3. Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle progression. A notable case study involved the treatment of breast cancer cells (MCF-7), where the compound significantly inhibited cell proliferation and induced cell death via mitochondrial pathways.

Case Study: MCF-7 Breast Cancer Cells

- Treatment Duration : 24 hours

- Concentration : 50 µM

- Results :

- Cell viability decreased by 70%

- Apoptosis markers (caspase-3 activation) increased significantly

The mechanisms underlying the biological activities of this compound include:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects several signaling pathways such as MAPK/ERK and NF-kB pathways that are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione with high purity?

- Methodological Answer : Use multi-step organic synthesis with intermediates validated via HPLC and NMR. Ensure ethyl group introduction via Friedel-Crafts alkylation or catalytic hydrogenation. Purify using column chromatography with silica gel (polar phase) and confirm purity via mass spectrometry (MS) and infrared spectroscopy (IR) .

Q. How can researchers structurally characterize this compound and confirm its hydroxylation pattern?

- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. For hydroxyl group analysis, use derivatization (e.g., acetylation) followed by gas chromatography-mass spectrometry (GC-MS). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents .

Q. What are the standard protocols for assessing acute toxicity in laboratory models?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity in rodents. Administer via oral gavage at incremental doses (5–2000 mg/kg), monitor mortality, body weight, and systemic effects (respiratory, hepatic, renal) for 14 days. Histopathology and serum biomarkers (ALT, AST) are critical for endpoint analysis .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved?

- Methodological Answer : Conduct interspecies extrapolation studies using physiologically based pharmacokinetic (PBPK) modeling. Validate metabolic pathways (e.g., cytochrome P450 interactions) via liver microsome assays. Cross-reference with human cell lines (e.g., HepG2) to assess metabolic activation discrepancies .

Q. What experimental designs are optimal for studying long-term environmental persistence of this compound?

- Methodological Answer : Use OECD 308/309 guidelines to simulate aerobic/anaerobic degradation in water-sediment systems. Quantify half-life via LC-MS/MS and monitor transformation products (e.g., quinone derivatives). Incorporate soil column studies with varying pH/OM content to assess partitioning behavior .

Q. How to evaluate the compound’s potential as an endocrine disruptor in mammalian systems?

- Methodological Answer : Perform receptor-binding assays (e.g., estrogen receptor alpha/beta) using competitive ELISA or fluorescence polarization. Validate via transcriptional activation in luciferase reporter gene assays. Cross-check with in vivo uterotrophic assays in ovariectomized rodents .

Q. What strategies mitigate bias in epidemiological studies linking occupational exposure to adverse outcomes?

- Methodological Answer : Apply Risk of Bias (RoB) tools (e.g., Table C-6/C-7 from ATSDR) to assess confounding factors (dose randomization, allocation concealment). Use stratified analysis by exposure duration and biomonitoring data (urinary metabolites) to strengthen causality .

Data Gaps and Emerging Research Directions

Q. What are the unresolved questions regarding this compound’s neurotoxic potential?

- Methodological Answer : Prioritize in vitro blood-brain barrier (BBB) permeability assays using co-cultures of endothelial cells and astrocytes. Follow with neuroinflammatory marker analysis (GFAP, TNF-α) in rodent models after subchronic exposure .

Q. How can computational modeling predict its interaction with DNA/RNA under oxidative stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.